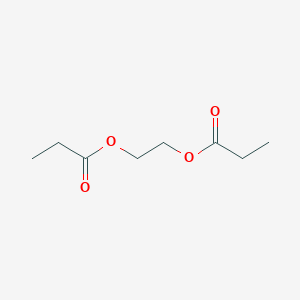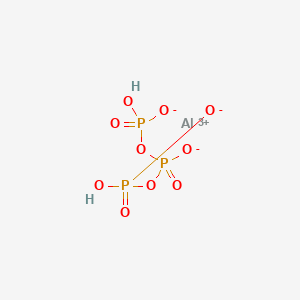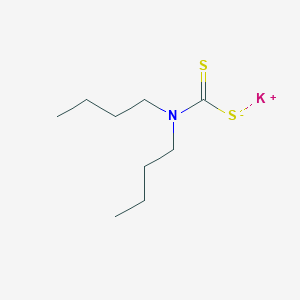
Potassium dibutyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dibutyldithiocarbamate (KDBC) is a chemical compound that belongs to the class of dithiocarbamates. It is widely used in scientific research as a chelating agent, a metal complexing agent, and a corrosion inhibitor. Synthesis Method: KDBC is synthesized by reacting carbon disulfide with butylamine in the presence of potassium hydroxide. The reaction results in the formation of potassium dibutyldithiocarbamate, which is then purified and crystallized. The chemical formula of KDBC is C9H18KNS2. Scientific Research Application: KDBC is widely used in scientific research as a chelating agent to remove metal ions from solutions. It is also used as a metal complexing agent to form stable complexes with metal ions. KDBC is used in the analysis of trace metals in environmental samples, food, and biological fluids. It is also used in the study of the mechanism of action of metal-containing enzymes and proteins. Mechanism of Action: KDBC acts as a chelating agent by forming stable complexes with metal ions. The dithiocarbamate group in KDBC forms a strong bond with metal ions, thereby removing them from solutions. KDBC also acts as a metal complexing agent by forming stable complexes with metal ions. The stability of the complex depends on the metal ion and the pH of the solution. Biochemical and Physiological Effects: KDBC has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties. KDBC has been used in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Advantages and Limitations for Lab Experiments: KDBC is a versatile compound that can be used in a variety of scientific research applications. It is relatively inexpensive and easy to synthesize. However, KDBC has some limitations in lab experiments. It can interfere with some analytical methods and can also have toxic effects on living organisms at high concentrations. Future Directions: There are many future directions for the research on KDBC. One direction is to study the mechanism of action of KDBC in more detail. Another direction is to explore the potential of KDBC in the treatment of various diseases. Additionally, the development of new synthetic methods for KDBC and its derivatives could lead to the discovery of new compounds with improved properties. In conclusion, potassium dibutyldithiocarbamate is a versatile compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. KDBC has the potential to be used in the treatment of various diseases and the development of new synthetic methods could lead to the discovery of new compounds with improved properties.
properties
CAS RN |
136-29-8 |
|---|---|
Product Name |
Potassium dibutyldithiocarbamate |
Molecular Formula |
C9H18KNS2 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
potassium;N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.K/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
CTAGWAHHVKDYTF-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].[K+] |
Other CAS RN |
136-29-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
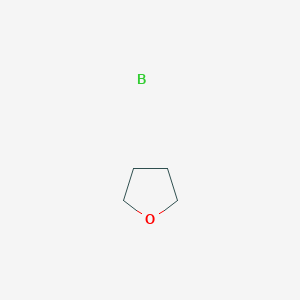
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
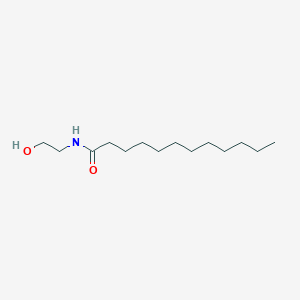
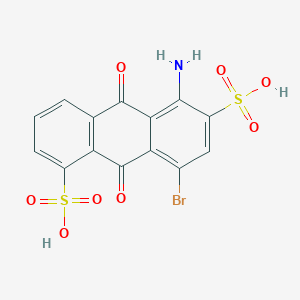
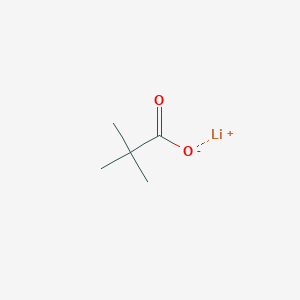
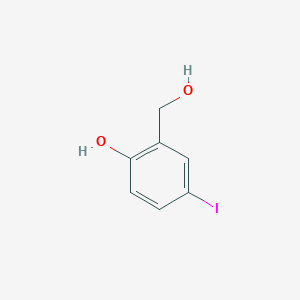
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
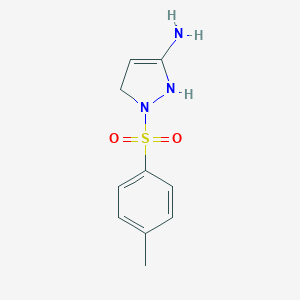

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
